2,2,2-trichloro-N-(4-fluorophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(4-fluorophenyl)acetamide: is a chemical compound with the molecular formula C8H5Cl3FNO and a molecular weight of 256.489 g/mol It is characterized by the presence of a trichloromethyl group and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with trichloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the acetamide backbone.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while reduction reactions can produce partially dechlorinated derivatives .
Scientific Research Applications
2,2,2-Trichloro-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce trichloromethyl and fluorophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl and fluorophenyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular pathways and lead to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide: Similar structure but with trifluoromethyl instead of trichloromethyl group.
2,2-Dichloro-N-(4-fluorophenyl)acetamide: Contains two chlorine atoms instead of three.
2,2,2-Trifluoro-N-(4-[4-[(trifluoroacetyl)amino]benzoyl]phenyl)acetamide: More complex structure with additional functional groups.
Uniqueness
2,2,2-Trichloro-N-(4-fluorophenyl)acetamide is unique due to its specific combination of trichloromethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
1744-18-9 |
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Molecular Formula |
C8H5Cl3FNO |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-3-1-5(12)2-4-6/h1-4H,(H,13,14) |
InChI Key |
LITIWTUEINGYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
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